![molecular formula C23H23N3O2S B562325 5-苄氧基-2-{[(3,5-二甲基-4-甲氧基-2-吡啶基)甲基]硫代}-1-苯并咪唑 CAS No. 1076198-98-5](/img/structure/B562325.png)

5-苄氧基-2-{[(3,5-二甲基-4-甲氧基-2-吡啶基)甲基]硫代}-1-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

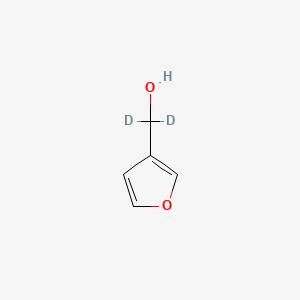

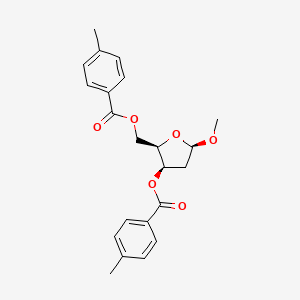

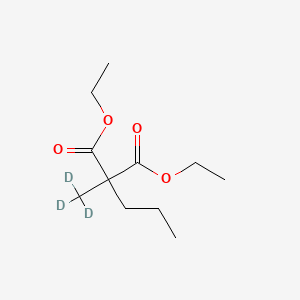

5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex organic compound . It is related to Omeprazole, a proton pump inhibitor used as an antiulcerative agent .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is complex, involving a benzimidazole core with various functional groups attached . These include a benzyloxy group, a dimethyl-methoxy-pyridinyl group, and a thio group .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .科学研究应用

药物开发中的新型合成和杂质

奥美拉唑等苯并咪唑衍生物是一种质子泵抑制剂,它经历了新型合成工艺,其在制药应用中的效率和产量已得到探索。该合成涉及吡美唑的氧化和随后的反应,从而产生具有药学意义的杂质,这些杂质可以作为标准杂质用于进一步的研究 (Saini 等人,2019)。

苯并咪唑衍生物的化学和性质

苯并咪唑化合物及其配合物的化学和性质已被广泛综述,重点介绍了它们的制备、性质以及它们各种的生物和电化学活性。这些化合物表现出令人着迷的可变性,这表明了未来研究的潜在领域 (Boča 等人,2011)。

DNA 结合应用

苯并咪唑衍生物,特别是像 Hoechst 33258 这样的衍生物,以其与双链 DNA 小沟的强结合而闻名,这对于从荧光 DNA 染色到辐射防护和酶抑制的一系列应用非常重要。这种结合特性对于理解 DNA 相互作用机制和开发新的治疗剂至关重要 (Issar & Kakkar, 2013)。

药物化学的合成方法

从邻苯二胺合成苯并咪唑和喹喔啉、二氮杂卓等相关化合物代表了药物化学中一个重要的研究领域。这些方法允许开发具有不同生物活性和药物开发应用的化合物 (Ibrahim, 2011)。

曼尼希碱的治疗应用

苯并咪唑的曼尼希碱衍生物由于其广泛的药理功能(包括抗菌、抗病毒和抗癌活性)而在医学中至关重要。通过改变这些化合物的结构,可以增强其多功能性,从而产生具有提高疗效和降低毒性的新治疗剂 (Vasuki 等人,2021)。

未来方向

The future directions for research into this compound could involve further exploration of its synthesis, particularly in relation to the Suzuki–Miyaura coupling and protodeboronation processes . Additionally, investigation into its potential uses, particularly in relation to its connection with Omeprazole, could be beneficial .

属性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-12-24-21(16(2)22(15)27-3)14-29-23-25-19-10-9-18(11-20(19)26-23)28-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSKSPIWDUMZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652464 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole | |

CAS RN |

1076198-98-5 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)